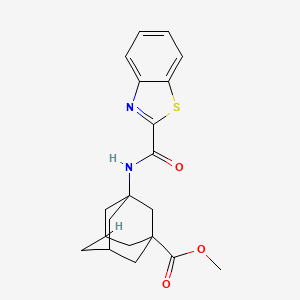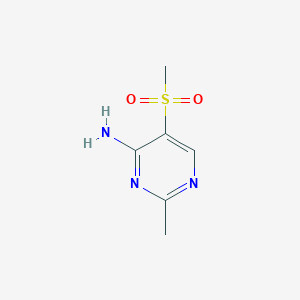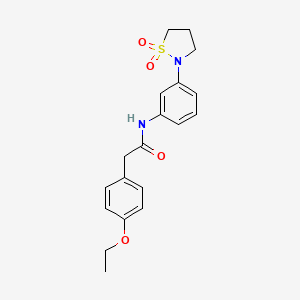![molecular formula C13H11N5O2 B2543537 1-メチル-6-オキソ-N-(ピラゾロ[1,5-a]ピリジン-5-イル)-1,6-ジヒドロピリダジン-3-カルボキサミド CAS No. 2034546-45-5](/img/structure/B2543537.png)
1-メチル-6-オキソ-N-(ピラゾロ[1,5-a]ピリジン-5-イル)-1,6-ジヒドロピリダジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide is a pharmacologically active molecule that belongs to the class of pyridazinones. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests that it may have unique interactions with biological targets due to the presence of multiple heterocyclic rings.
Synthesis Analysis
The synthesis of related pyridazinone derivatives has been demonstrated through a cycloaddition reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine. This method provides a concise route to access the core pyridazinone structure, which is further functionalized to yield compounds with the pyrazolo[1,5-a]pyridin moiety . Although the exact synthesis of the compound is not detailed, the methods described in the literature could be adapted to synthesize this specific molecule.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which is a six-membered ring containing two nitrogen atoms opposite each other. The compound of interest further contains a pyrazolo[1,5-a]pyridin moiety, which is another heterocyclic component known to contribute to the molecule's biological activity. The structure of such compounds is typically confirmed using spectroscopic methods, which provide information about the arrangement of atoms and the presence of specific functional groups .
Chemical Reactions Analysis
The chemical reactivity of pyridazinone derivatives can be explored through their functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine under different conditions leads to the formation of various products, including pyrazole carboxamides and imidazo[4,5-b]pyridine derivatives . These reactions are influenced by factors such as the presence of a base, the solvent used, and the reaction time. Theoretical studies on the reaction mechanisms can provide insights into the electronic and steric factors that govern these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its melting point, solubility in various solvents, and stability under different conditions. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The chemical properties would also encompass its reactivity with other molecules, pKa values, and the potential for forming hydrogen bonds or other interactions with biological targets. Although the specific properties of 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide are not provided, they can be inferred from related compounds in the literature .
科学的研究の応用
- 用途: ピラゾロ[1,5-a]ピリミジン(PPs)ファミリーには、当化合物も含まれており、光学用途に適した戦略的な化合物として認識されています。 その調整可能な光物理的特性と簡素な合成方法により、蛍光プローブおよび生体イメージング剤として有望な候補となっています .
蛍光プローブおよびイメージング剤
抗ウイルス剤および抗腫瘍剤
材料科学
合成方法の最適化
光物理的研究および電子構造解析
将来の方向性
作用機序
Moreover, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
生化学分析
Biochemical Properties
The compound, 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide, is known to interact with various enzymes, proteins, and other biomolecules . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide is complex and involves several binding interactions with biomolecules . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide can vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide within cells and tissues are areas of active research. It may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1-methyl-6-oxo-N-pyrazolo[1,5-a]pyridin-5-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-17-12(19)3-2-11(16-17)13(20)15-9-5-7-18-10(8-9)4-6-14-18/h2-8H,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILJBIUEXGTSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[d]thiazol-6-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2543464.png)
![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)

![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)

![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)